4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety linked to an aminophenyl group, which is further connected to a chlorobenzenesulfonate group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo [1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with 4-aminophenyl 4-chlorobenzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, with acetic acid acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonate moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate include:
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 4-Benzo(1,3)dioxol-5-yl-butan-2-one
These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzodioxole, aminophenyl, and chlorobenzenesulfonate groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S/c21-15-2-8-18(9-3-15)28(23,24)27-17-6-4-16(5-7-17)22-12-14-1-10-19-20(11-14)26-13-25-19/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIWKUAOAZKQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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